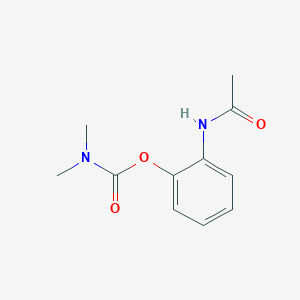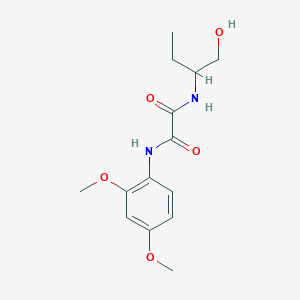
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as DMOX, is a chemical compound that has been widely used in scientific research applications. DMOX is a potent inhibitor of cytochrome P450 enzymes and has been found to have a wide range of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-hydroxybutan-2-amine to form N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine, which is then reacted with oxalyl chloride to form N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide. Finally, this compound is reacted with ammonia to form the desired product, N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Starting Materials
2,4-dimethoxybenzoyl chloride, 1-hydroxybutan-2-amine, oxalyl chloride, ammonia
Reaction
Step 1: 2,4-dimethoxybenzoyl chloride is reacted with 1-hydroxybutan-2-amine in the presence of a base such as triethylamine to form N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine., Step 2: N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine is then reacted with oxalyl chloride in the presence of a base such as pyridine to form N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide., Step 3: Finally, N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide is reacted with ammonia in the presence of a base such as sodium hydroxide to form N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Wirkmechanismus
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the enzyme from interacting with its substrate, leading to inhibition of enzyme activity. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to be a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Biochemische Und Physiologische Effekte
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to have a wide range of biochemical and physiological effects. Inhibition of cytochrome P450 enzymes can lead to altered drug metabolism, increased toxicity, and altered physiological responses. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to increase the toxicity of several drugs, including acetaminophen, diclofenac, and tamoxifen. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has also been found to increase oxidative stress and inflammation in several animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a potent inhibitor of cytochrome P450 enzymes and has been widely used in scientific research applications. However, there are several limitations to its use in lab experiments. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems. Additionally, N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can have off-target effects on other enzymes and receptors, leading to potential confounding effects.
Zukünftige Richtungen
There are several future directions for research on N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide. One area of interest is the development of more specific inhibitors of cytochrome P450 enzymes, which could lead to more targeted therapies for drug metabolism and toxicity. Another area of interest is the development of new animal models to study the effects of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide on physiological processes such as inflammation and oxidative stress. Finally, there is a need for further research on the potential off-target effects of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide on other enzymes and receptors, which could provide insights into its broader physiological effects.
Wissenschaftliche Forschungsanwendungen
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been widely used in scientific research applications as a potent inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of a wide range of drugs, toxins, and endogenous compounds. Inhibition of these enzymes can lead to altered drug metabolism, increased toxicity, and altered physiological responses. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been used to study the role of cytochrome P450 enzymes in drug metabolism and toxicity, as well as in the regulation of physiological processes such as inflammation, oxidative stress, and apoptosis.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-9(8-17)15-13(18)14(19)16-11-6-5-10(20-2)7-12(11)21-3/h5-7,9,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIMMRZURPIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

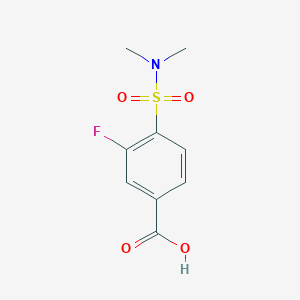
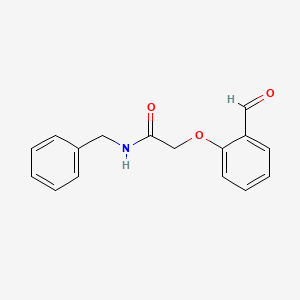
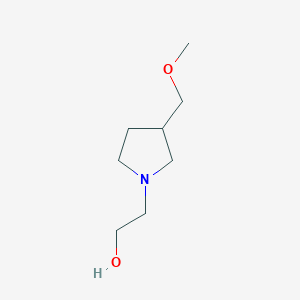
![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)
![N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2947192.png)

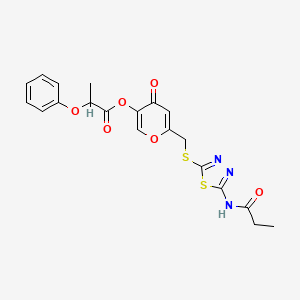
![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)

